Ambroxol

Overview

Description

Ambroxol is a mucolytic agent that helps thin mucus. It is used to clear congestion in the treatment of respiratory diseases which have thick phlegm or too much phlegm . It is also used as a pain reliever for sore throats as it has a local numbing effect .

Synthesis Analysis

Ambroxol is a semi-synthetic derivative of vasicine obtained from the Indian shrub Adhatoda vasica . It is a metabolic product of bromhexine . The synthesis of ambroxol hydrochloride, an expectorant, was improved with a total yield of 46% based on methyl anthranilate .

Molecular Structure Analysis

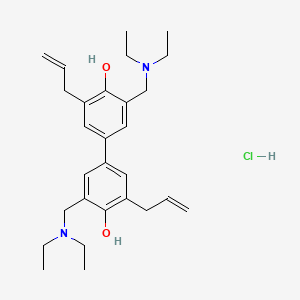

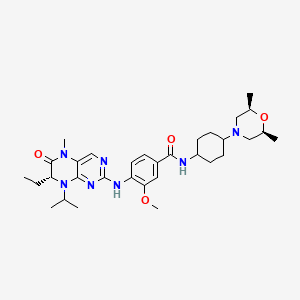

Ambroxol has a molecular weight of 378.1 and its formula is C13H18Br2N2O . Polymorphic crystals of ambroxol, forms I and II, and form A ambroxol hydrochloride crystals were characterized with bromine K-edge X-ray absorption near-edge structure (XANES) spectroscopy and single-crystal X-ray structure analysis .

Chemical Reactions Analysis

Ambroxol has been shown to inhibit the NO-dependent activation of soluble guanylate cyclase . It is also possible that the inhibition of NO-dependent activation of soluble guanylate cyclase can suppress the excessive mucus secretion, therefore it lowers the phlegm viscosity and improves the mucociliary transport of bronchial secretions .

Physical And Chemical Properties Analysis

Ambroxol is a solid substance with a molecular weight of 378.1 . It is soluble in DMSO . The thermal and structural characteristics of two crystal forms of ambroxol were investigated .

Scientific Research Applications

1. Neuroprotective Agent in Motor Neuron Diseases Ambroxol has shown promise as a neuroprotective agent, particularly in the context of motor neuron diseases. A study published in Frontiers in Pharmacology reported that Ambroxol hydrochloride protected muscle innervation and extended survival in a mouse model of Amyotrophic Lateral Sclerosis (ALS), commonly known as Lou Gehrig’s disease .

Anti-inflammatory Agent in Ulcerative Colitis

Research highlighted in the Federation of American Societies for Experimental Biology Journal suggests that Ambroxol may modify the progression of Ulcerative Colitis (UC) due to its anti-inflammatory, antioxidant, and antiapoptotic properties .

Chaperone Therapy for Gaucher Disease

Ambroxol acts as a chaperone for glucocerebrosidase (GCase), facilitating its trafficking to lysosomes, which is particularly beneficial in Gaucher disease treatment. It has been shown to increase GCase levels in non-human primates and humans, supporting its potential application in early Parkinson’s Disease treatment protocols .

Mechanism of Action

Ambroxol acts on mucus membranes, restoring the physiological clearance mechanisms of the respiratory tract through several mechanisms, including breaking up phlegm, stimulating mucus production, and stimulating synthesis and release of surfactant by type II pneumocytes . It promotes mucus clearance, facilitates expectoration and eases productive cough, allowing patients to breathe freely and deeply .

Future Directions

properties

IUPAC Name |

4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDGDEWWOUBZPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022583, DTXSID60860228 | |

| Record name | Ambroxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Ambroxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>56.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085991 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Mechanism of Action |

Ambroxol is a mucolytic agent. Excessive Nitric oxide (NO) is associated with inflammatory and some other disturbances of airways function. NO enhances the activation of soluble guanylate cyclase and cGMP accumulation. Ambroxol has been shown to inhibit the NO-dependent activation of soluble guanylate cyclase. It is also possible that the inhibition of NO-dependent activation of soluble guanylate cyclase can suppress the excessive mucus secretion, therefore it lowers the phlegm viscosity and improves the mucociliary transport of bronchial secretions. | |

| Record name | Ambroxol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06742 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Ambroxol | |

CAS RN |

18683-91-5, 107814-37-9 | |

| Record name | Ambroxol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018683915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambroxol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107814379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambroxol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06742 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ambroxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Ambroxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ambroxol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMBROXOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/200168S0CL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMBROXOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH6ZT6J071 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

233-234.5 | |

| Record name | Ambroxol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06742 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of ambroxol hydrochloride?

A1: While ambroxol hydrochloride is known for its mucolytic properties, research indicates that it exerts some of its effects by interacting with the enzyme β-glucocerebrosidase (GCase). []

Q2: How does ambroxol hydrochloride affect GCase activity?

A2: Ambroxol hydrochloride acts as a small-molecule chaperone for GCase, facilitating its transition to the lysosome. [] This can improve lysosomal function and potentially increase GCase enzyme activity, although the effect may vary depending on the specific GCase mutation present. []

Q3: What are the downstream effects of ambroxol hydrochloride's interaction with GCase?

A3: Increased GCase activity, potentially mediated by ambroxol hydrochloride, may contribute to a reduction in α-synuclein levels. [] This is particularly relevant in the context of Parkinson's disease, where α-synuclein aggregation is a hallmark.

Q4: Does ambroxol hydrochloride have other targets besides GCase?

A4: Yes, research suggests that ambroxol hydrochloride can also affect chloride transport in cystic fibrosis airway epithelial cells by enhancing the expression of the cystic fibrosis transmembrane conductance regulator (CFTR) and influencing the epithelial Na+ channel (ENaC). []

Q5: How does ambroxol hydrochloride impact inflammation?

A5: Ambroxol hydrochloride demonstrates anti-inflammatory effects, potentially through various mechanisms. Studies have shown it can reduce the expression of pro-inflammatory cytokines such as IL-1β, TNF-α, MCP-1, and TGF-β1 in lung injury models. [, ] It may also modulate the expression of nuclear factor kappa B (NF-κB) and intercellular adhesion molecule-1 (ICAM-1). []

Q6: What is the stability of ambroxol hydrochloride in different formulations?

A6: The stability of ambroxol hydrochloride can vary depending on the formulation. Research has investigated the beyond-use date (BUD) of ambroxol hydrochloride syrup, finding that drug levels remained above 90% for a significant period, with BUD estimations varying based on specific brands. []

Q7: Are there strategies to improve the stability of ambroxol hydrochloride formulations?

A7: Yes, research highlights the use of carbon dioxide in ambroxol hydrochloride injections to remove oxygen, potentially enhancing stability and extending shelf life. []

Q8: How is ambroxol hydrochloride absorbed and distributed in the body?

A8: Ambroxol hydrochloride demonstrates high solubility and permeability, classifying it as a BCS Class I drug. [] Its transport across the intestinal barrier appears to be primarily transcellular and driven by passive diffusion, suggesting efficient absorption. []

Q9: What is the impact of ambroxol hydrochloride on pulmonary surfactant?

A9: Several studies highlight the potential of ambroxol hydrochloride to influence pulmonary surfactant. It has demonstrated the ability to increase the concentration of phospholipids, a major component of surfactant, in fetal rat lungs. [] Research also suggests ambroxol may promote surfactant synthesis and secretion, potentially improving lung function in conditions like respiratory distress syndrome (RDS). [, , ]

Q10: What are the results of studies using ambroxol hydrochloride in acute lung injury models?

A10: Ambroxol hydrochloride has shown protective effects in various animal models of acute lung injury (ALI). In rats with ALI induced by oleic acid, ambroxol increased serum SOD levels and diminished lung tissue damage. [] Similar protective effects were observed in rat models of ischemia-reperfusion injury, where ambroxol reduced inflammatory markers and oxidative stress. [, ]

Q11: Are there strategies to enhance the delivery of ambroxol hydrochloride to specific tissues?

A11: Yes, researchers have explored transdermal delivery of ambroxol hydrochloride using gel formulations. [] Incorporating permeation enhancers like propylene glycol monocaprylate into these gels has shown promise in increasing ambroxol permeation through mouse skin. []

Q12: What analytical methods are commonly employed to quantify ambroxol hydrochloride?

A12: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV/Vis and tandem mass spectrometry (MS/MS), are frequently used for the quantification of ambroxol hydrochloride in biological samples like plasma and syrup formulations. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonylfuran-2-carboxamide](/img/structure/B1666943.png)

![5-[(4-Bromophenyl)methylene]-a-(1-methylethyl)-4-oxo-2-thioxo-3-thiazolidineacetic acid](/img/structure/B1666946.png)

![3-Iodo-5-chloro-N-[2-chloro-5-((4-chlorophenyl)sulphonyl)phenyl]-2-hydroxybenzamide](/img/structure/B1666947.png)

ethanoic Acid](/img/structure/B1666950.png)

![4-{[(7r)-8-Cyclopentyl-7-Ethyl-5-Methyl-6-Oxo-5,6,7,8-Tetrahydropteridin-2-Yl]amino}-3-Methoxy-N-(1-Methylpiperidin-4-Yl)benzamide](/img/structure/B1666953.png)

![2-methyl-1-(2-methyl-5-nitrophenylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B1666957.png)

![3-Amino-4-(1,1-difluoropropyl)-6-(4-methylsulfonylpiperidin-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1666958.png)

![(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)prop-2-en-1-one](/img/structure/B1666959.png)

![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B1666961.png)